molecular formula C17H17ClN2 B12638948 2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride CAS No. 1173078-52-8

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B12638948
CAS No.: 1173078-52-8
M. Wt: 284.8 g/mol
InChI Key: MHXWKEJYAMYJGL-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H16N2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of appropriate substituted anilines with quinoline derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride include other quinoline derivatives, such as:

  • 2-Aminoquinoline
  • 6,8-Dimethylquinoline
  • 3-Phenylquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

1173078-52-8

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

6,8-dimethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

MHXWKEJYAMYJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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